molecular formula C24H34Cl2N2O4 B2519485 (E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1331722-04-3

(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No. B2519485
CAS RN: 1331722-04-3
M. Wt: 485.45
InChI Key: HMIJZNTXMMBOTG-SFKRKKMESA-N
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Description

(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C24H34Cl2N2O4 and its molecular weight is 485.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

  • The synthesis of similar compounds involves various chemical reactions to achieve the desired product with specific structural characteristics. For instance, studies have demonstrated the synthesis of compounds through reactions involving ferulic acid acetylation, reaction with piperazine, and subsequent deacetylation to obtain target products with confirmed chemical structures through IR, 1HNMR, and MS, achieving yields over 56.9% (Wang Xiao-shan, 2011).

Pharmacological Properties

  • Some synthesized compounds, including 1,4-substituted piperazine derivatives, have been evaluated for their affinity toward alpha-adrenoceptors and antagonistic properties. These compounds showed significant affinity and antagonistic potency in both target-based and cell-based evaluations, indicating their potential as therapeutic agents in addressing conditions like hypertension and arrhythmias (H. Marona et al., 2011).

Antimicrobial and Antitumor Activities

  • Novel synthesized compounds, including those derived from 1,2,4-Triazole and piperazine derivatives, have been screened for antimicrobial activities. Some of these compounds exhibited moderate to good activity against various microorganisms, suggesting their potential application in developing new antimicrobial agents (H. Bektaş et al., 2007). Additionally, certain piperazine-based tertiary amino alcohols and their dihydrochlorides have shown promising antitumor activity, highlighting their potential in cancer treatment research (N. Hakobyan et al., 2020).

Enantiomeric Separation and Characterization

  • Research has also focused on the enantiomeric separation and characterization of similar compounds, facilitating the understanding of their stereochemical properties and biological activities. This knowledge is crucial for the development of more selective and effective pharmacological agents (M. Rudolph et al., 1990).

properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4.2ClH/c1-4-5-19-6-11-23(24(16-19)29-3)30-18-21(27)17-25-12-14-26(15-13-25)20-7-9-22(28-2)10-8-20;;/h4-11,16,21,27H,12-15,17-18H2,1-3H3;2*1H/b5-4+;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIJZNTXMMBOTG-SFKRKKMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

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